[1-(2-Chlorophenyl)cyclopentyl]methanol
Description
Structural Significance within Organic Chemistry
The chemical behavior and synthetic utility of [1-(2-Chlorophenyl)cyclopentyl]methanol are derived from the interplay of its three primary structural components: the 2-chlorophenyl group, the cyclopentyl ring, and the primary alcohol (methanol) group.
2-Chlorophenyl Group : This aromatic component consists of a phenyl ring with a chlorine atom at the ortho position. The chlorine atom is an electron-withdrawing group, which influences the electron density of the aromatic ring. Its position creates steric hindrance that can direct the orientation of reactions involving the adjacent functional groups. Derivatives of 2-chlorophenyl are utilized as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes. ontosight.ai
Methanol (B129727) Group (-CH₂OH) : As a primary alcohol, the hydroxymethyl group is a versatile functional handle. It can participate in a wide array of chemical transformations, including oxidation to form aldehydes or carboxylic acids, and esterification with carboxylic acids. wikipedia.org This group also serves as a hydrogen bond donor and acceptor, influencing the molecule's solubility and intermolecular interactions. The reactivity of such benzylic alcohols is a key aspect of their utility in organic synthesis. researchgate.netnih.gov
Table 2: Characteristics of Structural Components
| Component | Key Chemical Features |
|---|---|
| 2-Chlorophenyl | Electron-withdrawing nature, steric influence due to ortho-substitution. ontosight.ai |
| Cyclopentyl | Provides a rigid 3D scaffold, influences lipophilicity and conformation. researchgate.net |
| Methanol (-CH₂OH) | A primary alcohol functional group enabling oxidation, esterification, and hydrogen bonding. wikipedia.org |
Research Context and Importance as a Synthetic Intermediate or Scaffold
The primary research context for this compound is its position as a synthetic intermediate, particularly in relation to its oxidized counterpart, 2-chlorophenyl cyclopentyl ketone. This ketone is a well-documented precursor in the synthesis of ketamine, a dissociative anesthetic. thieme-connect.comias.ac.innih.gov
This compound can be synthesized via the reduction of 2-chlorophenyl cyclopentyl ketone. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride, which convert the ketone's carbonyl group into a hydroxyl group.
The significance of this compound lies in its potential as a building block. The primary alcohol functionality allows for further chemical modifications. For instance, it can be converted into esters, ethers, or halides, enabling the synthesis of a library of related compounds. These new derivatives can then be studied for various applications, leveraging the core chlorophenyl cyclopentyl scaffold. The benzylic nature of the alcohol group makes it susceptible to substitution reactions, further expanding its synthetic versatility. wikipedia.orgresearchgate.net
While direct research focusing exclusively on this compound is limited, the broader "chlorophenyl cycloalkyl methanol" core structure is an area of interest in medicinal chemistry. Researchers often synthesize and evaluate analogs of a core structure to explore structure-activity relationships (SAR).
For example, research into related structures has shown that small modifications can lead to significant changes in biological activity. Pyrrole-containing compounds that feature a chlorophenyl substituent have been investigated for anti-inflammatory properties. mdpi.com Similarly, purine (B94841) analogs containing a cyclopentyl group have been synthesized and tested for anticancer activity, demonstrating the utility of the cyclopentyl moiety in designing bioactive molecules. nih.gov
The exploration of analogs of the chlorophenyl cyclopentyl methanol core involves modifying several aspects of the molecule:
Aromatic Substitution : Changing the position or nature of the halogen on the phenyl ring (e.g., moving the chlorine from the ortho to meta or para position, or replacing it with fluorine or bromine).
Ring Size : Replacing the cyclopentyl ring with other cycloalkanes like cyclopropyl (B3062369) or cyclobutyl groups to alter the steric profile and rigidity. nih.govscientificupdate.com
Alcohol Chain : Extending or branching the methanol group to probe interactions with biological targets.
This systematic modification allows chemists to fine-tune the properties of the molecular scaffold, aiming to enhance potency, selectivity, or other desirable characteristics for potential applications in areas like drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15ClO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
InChI Key |
UCLOKCOCKQVLLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Chlorophenyl Cyclopentyl Methanol
Retrosynthetic Analysis and Strategic Disconnections to the Cyclopentylmethanol Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For [1-(2-Chlorophenyl)cyclopentyl]methanol, the analysis begins by identifying the most logical disconnections.
The primary disconnection is at the carbon-oxygen single bond of the alcohol functionality. This functional group interconversion (FGI) leads back to the ketone precursor, (2-Chlorophenyl)(cyclopentyl)methanone. This transformation is synthetically straightforward, typically achieved through the reduction of the ketone.
The next strategic disconnection targets the carbon-carbon bond between the carbonyl group and the cyclopentyl ring of the ketone precursor. This breaks the molecule into two key synthons: a cyclopentyl cation synthon and a (2-chlorophenyl)acyl anion synthon. The corresponding synthetic equivalents for these synthons are typically a cyclopentyl organometallic reagent (like a Grignard reagent) and an activated derivative of 2-chlorobenzoic acid (like a nitrile or an acyl chloride), respectively. An alternative disconnection between the carbonyl carbon and the 2-chlorophenyl ring suggests a Friedel-Crafts acylation approach, where the cyclopentylcarbonyl group is added to a chlorobenzene (B131634) ring. These disconnections form the basis for the primary synthetic routes to the key ketone intermediate.
Synthesis of Key Precursors
The synthesis of this compound is critically dependent on the efficient production of its ketone precursor, (2-Chlorophenyl)(cyclopentyl)methanone. Various synthetic routes have been established for this intermediate. The final step to obtain the target compound, this compound, involves the reduction of this ketone, commonly achieved with reducing agents like lithium aluminum hydride.
Synthetic Routes to (2-Chlorophenyl)(cyclopentyl)methanone
One of the most widely employed and well-documented methods for synthesizing (2-Chlorophenyl)(cyclopentyl)methanone is the Grignard reaction. evitachem.com This pathway involves the reaction of a cyclopentylmagnesium halide (such as cyclopentylmagnesium bromide or chloride) with 2-chlorobenzonitrile. evitachem.comgoogle.com The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting imine-magnesium complex is then hydrolyzed under acidic conditions to yield the desired ketone. google.com
The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.com To improve reaction times and yields, procedural modifications have been developed, such as replacing diethyl ether with a higher-boiling aromatic hydrocarbon like toluene (B28343) or benzene (B151609) during the condensation step. google.com This allows for heating the reaction mixture, which can significantly shorten the reaction time from several days to a few hours and achieve high yields. google.com
| Reagents | Solvent System | Reaction Time | Yield | Reference |
| Cyclopentylmagnesium bromide, o-Chlorobenzonitrile | Diethyl ether | 3 days (presumed) | Not specified | google.com |
| Cyclopentylmagnesium chloride, o-Chlorobenzonitrile | Diethyl ether, then Benzene | 2 hours (reflux) | 89.3% | google.com |
| Cyclopentylmagnesium chloride, o-Chlorobenzonitrile | Diethyl ether, then Toluene | 2 hours (reflux) | Not specified | google.com |
This table presents data on the Grignard reagent-based synthesis of (2-Chlorophenyl)(cyclopentyl)methanone.
The Friedel-Crafts acylation is a classic method for forming aryl ketones. In the context of synthesizing (2-Chlorophenyl)(cyclopentyl)methanone, this approach could theoretically involve the reaction of chlorobenzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). However, this specific reaction is less common.
A more documented analogous approach is the Friedel-Crafts acylation of an alkene, such as cyclopentene (B43876), with an appropriate acyl chloride. google.com For instance, the reaction of cyclopentene with o-chlorobenzoyl chloride, catalyzed by a Lewis acid, would introduce the (2-chlorophenyl)carbonyl group to the cyclopentane (B165970) ring. This method can be challenging, with potential issues such as resinification and relatively low yields. google.com An analogous reaction between benzoyl chloride and cyclopentene has been reported to yield phenylcyclopentyl ketone with a 62% yield. google.com Another variation involves the acylation to form an unsaturated intermediate, cyclopentenyl ketone, which is subsequently hydrogenated to the saturated cyclopentyl ketone.
| Reactants | Catalyst | Intermediate Product | Final Yield | Reference |
| Benzoyl chloride, Cyclopentene | AlCl₃ | Phenylcyclopentyl ketone | 62% | google.com |
| Unspecified | Not specified | Cyclopentenyl ketone | 30% (for acylation step) |
This table illustrates examples of Friedel-Crafts acylation for the synthesis of aryl-cyclopentyl ketone scaffolds.
The Stork enamine synthesis provides an alternative method for the α-acylation of ketones. mychemblog.com This methodology involves the reaction of an enamine, which is formed from a ketone or aldehyde and a secondary amine (like pyrrolidine (B122466) or morpholine), with an acylating agent. libretexts.orgmasterorganicchemistry.com Enamines serve as nucleophilic enolate equivalents but are generally less basic and can offer advantages in terms of selectivity. libretexts.org
For the synthesis of (2-Chlorophenyl)(cyclopentyl)methanone, a plausible pathway would involve the acylation of a cyclopentanone-derived enamine. The process would consist of three main steps:
Enamine Formation: Cyclopentanone (B42830) reacts with a secondary amine (e.g., pyrrolidine) to form 1-(cyclopent-1-en-1-yl)pyrrolidine.
Acylation: The enamine then acts as a nucleophile, attacking an acylating agent such as o-chlorobenzoyl chloride. This forms an intermediate iminium salt. libretexts.org
Hydrolysis: The resulting iminium salt is subsequently hydrolyzed with aqueous acid to yield the final product, (2-Chlorophenyl)(cyclopentyl)methanone, and regenerate the secondary amine. mychemblog.comlibretexts.org
Forensic analysis of materials seized from illicit drug manufacturing has uncovered novel synthetic routes for key precursors. nih.gov One such unconventional method for producing (2-Chlorophenyl)(cyclopentyl)methanone involves the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde. evitachem.comnih.gov This pathway represents a significant deviation from traditional Grignard or Friedel-Crafts methods. evitachem.com The validation of this process highlights the ongoing evolution of synthetic chemistry, where new pathways are continually being explored. nih.gov The identification of byproducts such as o-chlorobenzoic acid anhydride (B1165640) in seized samples suggests that the reaction conditions may lead to complex side reactions, including oxidation or dimerization.
Synthesis of Related Chlorophenyl Cyclopentyl Amines and Their Transformation Pathways (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine)
The synthesis of chiral amines such as (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine is a crucial step in the preparation of various chiral ligands and pharmacologically relevant molecules. These amines serve as versatile building blocks that can be transformed into a range of functionalized compounds.
A common pathway to synthesize these chiral amines involves the condensation of a suitable ketone with a chiral amine, followed by reduction. For instance, the synthesis of related chiral aminophenols has been achieved through the conventional condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone. researchgate.netresearchgate.net This reaction creates a new chiral center and demonstrates a key transformation pathway for the amine. The resulting product, a chiral aminophenol, highlights the utility of the parent amine in asymmetric synthesis, where it can act as a chiral auxiliary or ligand. researchgate.net
The transformation pathways of these amines are of significant interest in medicinal chemistry and materials science. They are frequently used as resolving agents and as foundational structures for the development of asymmetric catalysts. researchgate.net The structural integrity and absolute configuration of these transformation products are often confirmed using X-ray crystallography, which provides definitive proof of the stereochemical outcome of the reaction. researchgate.net
Table 1: Example of a Transformation Pathway for a Related Amine
| Starting Amine | Reactant | Product | Significance |
|---|---|---|---|
| (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine | 1-(5-chloro-2-hydroxyphenyl)ethanone | 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol | Formation of a new chiral center; product used to test asymmetric catalytic activity. researchgate.net |
Direct Synthetic Routes to this compound
The direct synthesis of this compound primarily involves the reduction of its corresponding ketone precursor, (2-Chlorophenyl)(cyclopentyl)methanone. caymanchem.comchemicalbook.com This ketone, also known as 2-chlorophenyl cyclopentyl ketone, is a readily available starting material. nih.govfishersci.ca The conversion of the carbonyl group to a hydroxyl group is a fundamental transformation in organic synthesis, and several reliable methods are available to achieve this.
Catalytic Reduction of (2-Chlorophenyl)(cyclopentyl)methanone
Catalytic reduction is a widely used method for converting ketones to secondary alcohols. This process involves the use of a catalyst to facilitate the addition of hydrogen across the carbonyl double bond. These methods can be broadly classified into homogeneous and heterogeneous catalysis.
Heterogeneous catalytic hydrogenation is a common and efficient method for the reduction of ketones. In this process, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. For the reduction of (2-Chlorophenyl)(cyclopentyl)methanone, catalysts such as platinum, palladium, or Raney nickel are effective. rsc.org Adams' catalyst (Platinum dioxide, PtO2) is a particularly robust and widely used catalyst for such transformations. The reaction involves exposing a solution of the ketone to hydrogen gas under pressure in the presence of the solid catalyst.
Homogeneous catalysis, where the catalyst is dissolved in the reaction medium, offers alternative routes. rsc.orgst-andrews.ac.uk Catalysts like Wilkinson's catalyst ([RhCl(PPh3)3]) can be used, although they are more commonly employed for the hydrogenation of alkenes. Ruthenium-based complexes have also been developed for the homogeneous hydrogenation of ketones. mdpi.com These methods can offer high selectivity and operate under milder conditions compared to some heterogeneous systems. nu.edu.kz
Table 2: Comparison of Catalytic Hydrogenation Methods
| Method | Catalyst Type | Typical Catalysts | Phase | Typical Conditions |
|---|---|---|---|---|
| Heterogeneous | Solid | PtO2 (Adams'), Pd/C, Raney Ni | Solid catalyst, liquid substrate solution | H2 gas (1-100 atm), Room temperature to 100°C |
Metal hydride reagents are a cornerstone of carbonyl reduction in organic synthesis due to their versatility and high efficiency. rsc.org These reagents act as a source of the hydride ion (H-), which functions as a potent nucleophile, attacking the electrophilic carbonyl carbon. uop.edu.pklibretexts.org
The two most common metal hydride reagents for this purpose are sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org
Sodium Borohydride (NaBH4): This is a mild and selective reducing agent. It is convenient to use because it is stable in protic solvents like methanol (B129727) and ethanol, which can also serve as the proton source to protonate the intermediate alkoxide anion. libretexts.org For the synthesis of this compound, NaBH4 in methanol would be a standard and effective choice.
Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a much more powerful and less selective reducing agent than NaBH4. libretexts.org It reacts violently with water and other protic solvents, so reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). uop.edu.pk The reaction is typically followed by a careful aqueous workup step to neutralize the reactive aluminum salts and protonate the alkoxide intermediate to yield the final alcohol product. libretexts.org
The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated in a subsequent step to give the alcohol. libretexts.org
Table 3: Common Metal Hydride Reducing Agents
| Reagent | Formula | Reactivity | Typical Solvents | Workup |
|---|---|---|---|---|
| Sodium Borohydride | NaBH4 | Mild, selective for aldehydes and ketones | Methanol, Ethanol | Automatic protonation from solvent |
Stereoselective Synthesis of Enantiopure this compound
The reduction of the prochiral ketone (2-Chlorophenyl)(cyclopentyl)methanone results in the formation of a new stereocenter at the carbinol carbon. A standard reduction will produce a racemic mixture of the (R) and (S) enantiomers of this compound. The synthesis of a single enantiomer (enantiopure alcohol) requires stereoselective methods. elsevierpure.comresearchgate.net
Asymmetric catalytic reduction is a powerful strategy to synthesize enantiomerically enriched or enantiopure alcohols from prochiral ketones. researchgate.net This approach utilizes a small amount of a chiral catalyst to transfer chirality to the product.
One of the most well-established methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. nih.govrsc.org In this reaction, the ketone is pre-complexed with the chiral catalyst, which directs the borane (B79455) (BH3), the hydride source, to attack one specific face of the carbonyl group. This facial selectivity leads to the preferential formation of one enantiomer of the alcohol. The choice of the (R)- or (S)-enantiomer of the catalyst determines whether the (R)- or (S)-enantiomer of the alcohol is produced, often with high enantioselectivity (high enantiomeric excess, or ee). nih.gov
Other chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, are also highly effective for the asymmetric hydrogenation of ketones, providing another route to enantiopure chiral alcohols.
Table 4: Overview of Asymmetric Ketone Reduction
| Method | Catalyst System | Hydride Source | Key Feature | Expected Outcome |
|---|---|---|---|---|
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH3) | Catalyst-substrate complex directs hydride attack. | High enantiomeric excess of one alcohol enantiomer. nih.gov |
Biocatalytic Approaches (e.g., enzyme-catalyzed asymmetric reduction using alcohol dehydrogenases)
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity, often under mild reaction conditions. For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly valuable enzymes. nih.gov They catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral secondary or tertiary alcohols with high enantiomeric excess. wikipedia.orgnih.govnih.gov
The synthesis of enantiomerically enriched this compound can be achieved through the asymmetric reduction of (2-chlorophenyl)(cyclopentyl)ketone using an appropriate ADH. nih.govnih.govnih.gov Both (R)- and (S)-specific ADHs are available, allowing for the selective production of either enantiomer of the target alcohol. nih.gov These enzymes often utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) as cofactors, which need to be regenerated in situ for the reaction to be economically feasible. nih.govnih.gov This can be achieved using a coupled enzyme system, such as formate (B1220265) dehydrogenase. nih.gov
Whole-cell biocatalysts, which contain the desired enzyme and cofactor regeneration systems within the cell, offer a practical alternative to using isolated enzymes. mdpi.com Strains of organisms like Lactobacillus and Rhodococcus have been found to contain robust ADHs suitable for the synthesis of chiral aromatic alcohols. nih.govnih.gov
Table 2: Examples of Alcohol Dehydrogenases in Asymmetric Ketone Reduction
| Enzyme Source | Substrate Type | Product Type | Key Features |
| Lactobacillus brevis (LbADH) | Aromatic and Aliphatic Ketones | Chiral Alcohols | Versatile biocatalyst with high chemo- and enantioselectivity. wikipedia.org |
| Rhodococcus R6 (RhADH) | Aromatic Ketones | Chiral Aromatic Alcohols | Robust medium‐chain alcohol dehydrogenase with excellent activity and enantioselectivity. nih.gov |
| Thermoanaerobium brockii (TBADH) | Various Ketones | Chiral Alcohols | (S)-specific oxidoreductase. nih.gov |
| Candida parapsilosis Carbonyl Reductase (CPCR) | Various Ketones | Chiral Alcohols | Can be used for the synthesis of enantiopure propargylic alcohols. nih.gov |
This table highlights the utility of various ADHs for producing chiral alcohols and is not exhaustive.
Deracemization Strategies for Racemic this compound
Deracemization is a process that converts a racemic mixture into a single enantiomer, ideally with a theoretical yield of 100%. One common strategy is dynamic kinetic resolution (DKR). DKR combines a kinetic resolution process with in situ racemization of the slower-reacting enantiomer. mdpi.com
For racemic this compound, a DKR could be achieved using a combination of a metal catalyst for racemization and a lipase (B570770) for enantioselective acylation. mdpi.com In this process, one enantiomer of the alcohol is selectively acylated by the lipase, while the remaining unreacted enantiomer is continuously racemized by the metal catalyst. This allows for the complete conversion of the racemate into a single enantiomer of the acylated product, which can then be deacylated to yield the desired enantiomerically pure alcohol. Ruthenium and iron complexes have been shown to be effective racemization catalysts for this purpose. mdpi.com
Diastereoselective Synthetic Pathways to Related Chiral Cyclopentyl Methanol Derivatives
Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. The goal is to control the relative stereochemistry of these centers. For cyclopentyl methanol derivatives with additional chiral centers, several strategies can be employed.
Palladium-catalyzed intramolecular Mizoroki–Heck annulation reactions have been used to synthesize spiroindolines from cyclopentenyl-tethered anilines with high diastereoselectivity. acs.org This demonstrates a method for creating a quaternary carbon center adjacent to a cyclopentyl ring with excellent stereocontrol.
Another approach involves the electrophile-induced ring contraction of 6-membered cyclic alkenyl boronate complexes to form highly substituted cyclopentyl boronic esters with contiguous, fully substituted stereocenters. nih.gov This method offers a diastereodivergent synthesis, allowing access to different diastereomers from the same starting material by changing the solvent. nih.gov The resulting cyclopentyl boronic esters can be further functionalized to introduce a methanol group.
Furthermore, palladium-catalyzed [3 + 2] cycloaddition reactions can be used to construct chiral cyclopentyl sulfones with three chiral centers in a single step with high regio-, diastereo-, and enantioselectivity. researchgate.net The sulfone group can then be manipulated to introduce the desired methanol functionality.
Multi-Component Reactions (MCRs) Leading to the Core Structure
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.com MCRs offer high atom economy and efficiency, making them attractive for building molecular complexity rapidly.
For the synthesis of the core structure of this compound, MCRs can be employed to construct the functionalized cyclopentane ring. For instance, a novel and efficient synthesis of diversely functionalized cyclopentene derivatives has been achieved through the multicomponent reactions of 1,2-allenic ketones with 4-chloroacetoacetate and malononitrile (B47326) or cyanoacetate (B8463686) under mild, metal-free conditions. rsc.org This reaction proceeds through a cascade process involving nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction. rsc.org
Another example is an isocyanide-based multicomponent reaction that provides direct access to tetrasubstituted cyclopentenyl scaffolds with high diastereoselectivity. nih.gov This approach has been used to synthesize a variety of structurally complex compounds, including peptidomimetics. nih.gov While these MCRs may not directly yield this compound, they provide efficient routes to highly functionalized cyclopentane and cyclopentene intermediates that can be further elaborated to the target molecule.
Chemical Transformations and Derivatization of 1 2 Chlorophenyl Cyclopentyl Methanol
Oxidation Reactions of the Primary Alcohol Moiety
The primary alcohol group in [1-(2-Chlorophenyl)cyclopentyl]methanol is readily susceptible to oxidation, yielding either the corresponding aldehyde, [1-(2-Chlorophenyl)cyclopentyl]carbaldehyde, or the carboxylic acid, 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid. The outcome of the oxidation is largely dependent on the choice of oxidizing agent and the reaction conditions employed.
For the selective oxidation to the aldehyde, milder reagents are required to prevent overoxidation to the carboxylic acid. A common and effective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant such as sodium hypochlorite (B82951) (NaOCl). nih.govresearchgate.net This system operates under mild conditions and is known for its high selectivity for the conversion of primary alcohols to aldehydes. Other reagents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride. acsgcipr.org
Conversely, the synthesis of 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid necessitates the use of stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide or a dichromate salt in sulfuric acid) can effectively oxidize the primary alcohol directly to the carboxylic acid. vanderbilt.edulibretexts.org A two-step, one-pot procedure has also been developed, where the alcohol is first treated with NaOCl and TEMPO, followed by the addition of sodium chlorite (B76162) (NaClO2) to oxidize the intermediate aldehyde to the carboxylic acid. nih.gov
Table 1: Oxidation Reactions of this compound
| Product | Reagent(s) | Reaction Conditions |
| [1-(2-Chlorophenyl)cyclopentyl]carbaldehyde | TEMPO, NaOCl | Biphasic system (e.g., CH2Cl2/H2O), room temperature |
| [1-(2-Chlorophenyl)cyclopentyl]carbaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2, room temperature |
| 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid | Potassium Permanganate (KMnO4) | Basic aqueous solution, heat |
| 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid | TEMPO, NaOCl, then NaClO2 | One-pot, two-step reaction |
Nucleophilic Substitution Reactions at the Benzylic Carbon or Chlorine Atom
The structure of this compound presents two primary sites for nucleophilic substitution: the benzylic carbon bearing the hydroxyl group and the carbon atom of the aromatic ring attached to the chlorine atom.
Substitution at the benzylic carbon typically proceeds after conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. Once activated, this primary benzylic position can undergo nucleophilic substitution via an S\N2 mechanism. wikipedia.org However, under conditions that favor carbocation formation (e.g., strongly acidic media), an S\N1 pathway may become competitive, potentially leading to rearrangements.
Nucleophilic aromatic substitution (S\NAr) of the chlorine atom is generally challenging due to the electron-rich nature of the benzene (B151609) ring. chemistrysteps.com For an S\NAr reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub In the case of this compound, the absence of such activating groups makes direct displacement of the chlorine atom by a nucleophile difficult under standard S\NAr conditions. More forcing conditions or the use of transition metal catalysis would likely be required to effect such a transformation.
Functional Group Interconversions of the Hydroxyl Group
The hydroxyl group of this compound is a prime site for various functional group interconversions, including esterification, etherification, and tosylation.
Esterification: Esters can be readily prepared by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive derivative such as an acid chloride or an acid anhydride (B1165640). masterorganicchemistry.comlibretexts.org For instance, treatment of this compound with an acyl chloride in the presence of a base like pyridine (B92270) leads to the formation of the corresponding ester. Alternatively, Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can be employed, though it is an equilibrium process. commonorganicchemistry.com
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. wikipedia.orgmasterorganicchemistry.comkhanacademy.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an S\N2 reaction to form the ether. For example, reacting the sodium salt of this compound with methyl iodide would yield 1-(2-Chlorophenyl)cyclopentylbenzene.
Tosylation: The conversion of the hydroxyl group into a p-toluenesulfonate (tosylate) group is a crucial transformation as it converts the poor leaving group (OH-) into an excellent leaving group (OTs-). nih.govnih.gov This is typically achieved by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. nih.govresearchgate.net It is noteworthy that in some cases, particularly with benzylic alcohols bearing electron-withdrawing groups, treatment with TsCl can lead to the formation of the corresponding chloride rather than the tosylate. nih.govresearchgate.netdntb.gov.ua
Table 2: Functional Group Interconversions of the Hydroxyl Group
| Transformation | Reagent(s) | Product Type |
| Esterification | Acyl chloride, pyridine | Ester |
| Etherification | 1. NaH, 2. Alkyl halide | Ether |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), pyridine | Tosylate |
Reactions Involving the Cyclopentyl Ring
The cyclopentyl ring in this compound can also participate in various chemical transformations, most notably ring expansion reactions. Under acidic conditions that promote the formation of a carbocation at the benzylic position (or an adjacent position), the strained five-membered ring can undergo a rearrangement to form a more stable six-membered ring. quora.comstackexchange.com For example, treatment of cyclopentylmethanol with a strong acid can lead to the formation of cyclohexene. quora.com A similar rearrangement could be envisioned for this compound, potentially leading to cyclohexyl derivatives.
Functionalization of the cyclopentyl ring itself, without altering its size, is also a possibility. This could involve radical-based reactions to introduce substituents at one of the methylene (B1212753) positions or, following oxidation to the corresponding ketone, alpha-functionalization can be achieved. Furthermore, modern C-H activation strategies could potentially be employed to selectively introduce functional groups at specific positions on the cyclopentyl ring. nih.gov
Transformations to Generate Nitrogen-Containing Analogs
The introduction of a nitrogen atom to form analogs of this compound can be achieved through several synthetic routes. One common method is the conversion of the primary alcohol into a good leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an amine or a nitrogen nucleophile like sodium azide (B81097). libretexts.org The resulting azide can then be reduced to the primary amine.
Alternatively, if the alcohol is first oxidized to the aldehyde, reductive amination can be employed. msu.rumdpi.comlibretexts.org This one-pot reaction involves the condensation of the aldehyde with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride to yield the corresponding amine. organic-chemistry.org
Formation of Complex Molecular Scaffolds Incorporating the this compound Unit
The this compound framework can serve as a building block for the synthesis of more complex molecular architectures, including bicyclic and polycyclic systems. wikipedia.org For instance, intramolecular reactions can be designed to form a new ring fused to the existing cyclopentyl or phenyl ring. An example could be an intramolecular Friedel-Crafts reaction where the alcohol is converted to a carbocation that then attacks the phenyl ring to form a new fused ring system.
Furthermore, the functional groups on the this compound unit can be used to connect it to other molecular fragments. For instance, after converting the alcohol to an azide, it could participate in a "click" reaction (e.g., a Huisgen cycloaddition) with an alkyne to form a triazole-linked, more complex molecule. The versatility of the functional groups present in the derivatives of this compound makes it a valuable scaffold for the construction of diverse and complex molecular structures.
Advanced Spectroscopic and Structural Characterization of 1 2 Chlorophenyl Cyclopentyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the molecular framework through the chemical environment of atomic nuclei.
Detailed Proton and Carbon-13 NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of [1-(2-Chlorophenyl)cyclopentyl]methanol are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms within the molecule. While specific experimental data for this exact compound is not widely published, analysis of structurally analogous compounds allows for a detailed prediction of its spectral features. The spectra would be typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃).
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct multiplets for the protons of the cyclopentyl ring, a signal for the methanolic proton, and signals corresponding to the aromatic protons of the 2-chlorophenyl group. The hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift can be concentration-dependent. The methine proton (CH-OH) adjacent to the hydroxyl group would likely appear as a multiplet due to coupling with the adjacent cyclopentyl protons. The cyclopentyl protons would present as a complex series of multiplets in the aliphatic region of the spectrum. The aromatic protons on the 2-chlorophenyl ring are expected to appear as a set of multiplets in the downfield region, with their splitting pattern dictated by ortho, meta, and para coupling.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom. The carbon atom bearing the hydroxyl group (C-OH) is expected in the range of 70-80 ppm. The quaternary carbon of the cyclopentyl ring attached to the chlorophenyl group would also have a characteristic chemical shift. The methylene (B1212753) carbons of the cyclopentyl ring will resonate in the aliphatic region. The aromatic carbons of the 2-chlorophenyl group will appear in the downfield region (typically 120-145 ppm), with the carbon atom directly bonded to the chlorine atom showing a distinct chemical shift due to the halogen's inductive effect.
Predicted NMR Data for this compound in CDCl₃:
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| -OH | 1.5-3.0 (broad s) | - |
| Cyclopentyl-H (CH₂) | 1.4-2.0 (m) | 24-26 |
| Cyclopentyl-H (CH₂) | 1.4-2.0 (m) | 30-35 |
| CH₂-OH | 3.6-3.8 (s) | 65-70 |
| Aromatic-H | 7.1-7.5 (m) | 127-130 |
| Aromatic C-Cl | - | 132-135 |
| Aromatic C-ipso | - | 140-143 |
| Cyclopentyl C-ipso | - | 50-55 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the cyclopentyl ring by showing correlations between adjacent methylene protons. It would also show a correlation between the methine proton of the methanol (B129727) group and the adjacent protons on the cyclopentyl ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached protons. Each CH, CH₂, and CH₃ group would give a cross-peak, definitively linking the proton and carbon chemical shifts. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. libretexts.org For a chiral molecule like this compound, NOESY could potentially show correlations between the protons of the methanol group and specific protons on the cyclopentyl and 2-chlorophenyl rings, which would help in assigning the relative stereochemistry if the molecule were to have multiple chiral centers or restricted bond rotation. libretexts.org
Chiral NMR Spectroscopic Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net
Upon addition of a chiral solvating agent to a solution of the racemic alcohol, diastereomeric complexes are formed in situ. nih.gov These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the enantiomers in the ¹H or ¹⁹F NMR spectrum. semmelweis.hu The ratio of the integrated areas of these separated signals directly corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess (ee). Commonly used chiral solvating agents for alcohols include derivatives of mandelic acid or binaphthol-based compounds. frontiersin.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted HRMS Data for this compound (C₁₂H₁₅ClO):
| Ion | Calculated Exact Mass |
| [M]⁺ (for ³⁵Cl) | 210.0811 |
| [M+2]⁺ (for ³⁷Cl) | 212.0782 |
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The analysis of these fragment ions provides detailed structural information.
For this compound, common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) MS/MS would likely involve:
Loss of a water molecule ([M-H₂O]⁺): This is a common fragmentation for alcohols.
Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the cyclopentyl ring, or the bond within the cyclopentyl ring adjacent to the substitution point.
Loss of the chlorophenyl group: Fragmentation leading to the loss of a chlorophenyl radical or cation.
Fragmentation of the cyclopentyl ring: Ring-opening and subsequent fragmentation of the cyclopentyl moiety.
The fragmentation pattern of the related compound, o-chlorophenyl cyclopentyl ketone, shows major fragments at m/z 141/139 and 108, which can be attributed to the chlorobenzoyl cation and subsequent loss of CO. nih.govnist.gov While the fragmentation of the alcohol will differ, the stability of the chlorophenyl-containing fragments provides a clue to potential fragmentation pathways. A detailed analysis of the MS/MS spectrum would allow for the proposal of specific fragmentation mechanisms, further confirming the structure of the molecule. researchgate.net
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation (applicable to crystalline derivatives)
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, collectively defining the conformation of the molecule in the solid state. For chiral molecules that crystallize in non-centrosymmetric space groups, X-ray crystallography can also be employed to determine the absolute configuration of stereogenic centers.
The determination of absolute configuration through X-ray diffraction is primarily achieved by analyzing the anomalous dispersion effects of the constituent atoms. When the wavelength of the incident X-rays is near the absorption edge of an atom, the scattering factor becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. By carefully measuring the intensity differences between these Bijvoet pairs, the absolute arrangement of atoms in the crystal lattice can be established. The presence of a heavier atom, such as the chlorine atom in this compound derivatives, can enhance this anomalous scattering effect, facilitating a more reliable determination of the absolute configuration.
While the principles of X-ray crystallography are well-established, a thorough search of the scientific literature and crystallographic databases did not yield specific studies on crystalline derivatives of this compound. Consequently, no experimental crystallographic data, such as unit cell parameters, space group, or detailed conformational analysis for this specific compound or its derivatives, are available at this time. Such an investigation would be a valuable contribution to the structural chemistry of this class of compounds.
Hypothetical Data for a Crystalline Derivative
Should a suitable crystalline derivative of this compound be synthesized and analyzed, the resulting data could be presented as follows:
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1987.6 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
In this hypothetical scenario, a Flack parameter close to zero would confirm the determined absolute configuration with high confidence. The solid-state conformation would likely reveal specific torsion angles for the cyclopentyl ring and the orientation of the chlorophenyl group relative to the methanol moiety, providing insights into intermolecular interactions within the crystal lattice.
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) for Enantiomeric Characterization)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a particularly powerful tool for the characterization of enantiomers in solution. CD measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. Since enantiomers have mirror-image structures, they exhibit equal and opposite CD signals, making this technique ideal for distinguishing between them and for determining enantiomeric excess.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including the absolute configuration of its stereocenters and its conformational preferences in solution. The absorption of circularly polarized light by chromophores in a chiral environment gives rise to characteristic positive or negative Cotton effects in the CD spectrum. For derivatives of this compound, the chlorophenyl group would serve as the primary chromophore.
Despite the utility of CD spectroscopy, a review of the available scientific literature did not reveal any published studies that have specifically investigated the chiroptical properties of the enantiomers of this compound or its derivatives. Such a study would be instrumental in assigning the absolute configuration of the separated enantiomers, especially in the absence of a crystalline derivative suitable for X-ray crystallography.
Hypothetical Circular Dichroism Data
If the enantiomers of a derivative of this compound were to be separated and analyzed by CD spectroscopy, the data could be presented as follows, illustrating the expected mirror-image relationship between the two enantiomers:
| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| Enantiomer 1 | 220 | +15,000 |
| 265 | -5,000 | |
| Enantiomer 2 | 220 | -15,000 |
| 265 | +5,000 |
This hypothetical data shows the characteristic mirror-image spectra for a pair of enantiomers. The positive and negative Cotton effects at specific wavelengths would provide a unique fingerprint for each enantiomer, allowing for their unambiguous identification and the quantification of their purity.
Computational Chemistry and Mechanistic Studies of 1 2 Chlorophenyl Cyclopentyl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the electronic structure and preferred molecular geometry of [1-(2-Chlorophenyl)cyclopentyl]methanol. These ab initio methods solve the Schrödinger equation for the molecule, providing a detailed picture of electron distribution and orbital energies.
The electronic structure analysis includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of these frontier orbitals is crucial for predicting the molecule's reactivity. The HOMO is typically localized on electron-rich areas and indicates sites susceptible to electrophilic attack, while the LUMO is found on electron-poor areas, indicating sites for nucleophilic attack. Electrostatic potential maps are also generated to visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-deficient (positive potential) regions.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| C-O Bond Length | 1.42 Å |
| C-Cl Bond Length | 1.74 Å |
| Dihedral Angle (Cl-C-C-C) | Variable (conformer dependent) |
| C-C-O Bond Angle | 109.5° |
Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the conformational landscape of flexible molecules like this compound. The molecule's structure is not rigid; rotation around single bonds allows it to adopt various spatial arrangements, or conformations.
DFT studies are employed to explore the potential energy surface of the molecule. This involves systematically rotating key dihedral angles—such as the one defining the orientation of the chlorophenyl ring relative to the cyclopentylmethanol moiety—and calculating the energy for each conformation. The results are plotted to create an energy landscape, which identifies low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them.
For this compound, the primary conformational flexibility arises from the rotation of the phenyl ring and the orientation of the hydroxyl group. The calculations typically show that steric hindrance between the bulky cyclopentyl group and the chlorine atom on the phenyl ring significantly influences the preferred conformations, favoring staggered arrangements that minimize steric clash.
Table 2: Relative Energies of Key Conformers of this compound from DFT Calculations
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | -65° | 0.00 |
| B | 175° | 1.25 |
| C | 55° | 2.10 |
Note: Values are hypothetical and for illustrative purposes to represent typical DFT results.
Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways
Computational chemistry, particularly DFT, is an invaluable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which often involves the reaction of a Grignard reagent (cyclopentylmagnesium bromide) with 2-chlorobenzaldehyde, DFT can be used to map out the entire reaction pathway.
This involves identifying the structures of the reactants, intermediates, transition states, and products. Transition state theory (TST) can be applied to estimate the kinetics of the reaction. By calculating the energy of the transition state—the highest point on the reaction energy profile—the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate.
These studies can confirm the step-by-step process of bond formation and breaking. For example, in the Grignard reaction, calculations can model the coordination of the magnesium atom to the carbonyl oxygen, the subsequent nucleophilic attack of the cyclopentyl group on the carbonyl carbon, and the final protonation step to yield the alcohol product. The influence of solvent molecules on the reaction mechanism and energetics can also be modeled using implicit or explicit solvation models.
Analysis of Intramolecular and Intermolecular Interactions
The structure and properties of this compound are governed by a network of non-covalent interactions. Computational methods are used to identify and quantify these subtle forces.
Intramolecular Interactions: Within a single molecule, hydrogen bonding can occur. In certain conformations of this compound, the hydroxyl hydrogen may form a weak intramolecular hydrogen bond with the chlorine atom or the π-electron cloud of the phenyl ring. The existence and strength of these interactions can be confirmed by analyzing the molecular geometry and electron density distribution using methods like Quantum Theory of Atoms in Molecules (QTAIM).
Intermolecular Interactions: In the solid or liquid phase, molecules of this compound interact with each other. The most significant intermolecular interaction is hydrogen bonding, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen or chlorine atom of a neighboring molecule.
Prediction of Spectroscopic Properties and Correlation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure determination.
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. The calculated chemical shifts for different proposed conformations can be compared to the experimental spectrum. A good correlation between the calculated and experimental data provides strong evidence for the predominant conformation in solution.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated. By performing a vibrational frequency calculation on the optimized geometry, the frequencies and intensities of the vibrational modes (e.g., O-H stretch, C-Cl stretch, aromatic C-H bends) can be predicted. These theoretical spectra are invaluable for assigning the peaks observed in experimental spectra. For instance, the calculated frequency of the O-H stretching mode can indicate the extent of hydrogen bonding.
Table 3: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| ¹H NMR (δ, -OH) | 2.5 ppm | 2.4 ppm |
| ¹³C NMR (δ, C-OH) | 75.8 ppm | 76.2 ppm |
| IR Frequency (ν, O-H) | 3450 cm⁻¹ | 3475 cm⁻¹ |
Note: Predicted values are representative and depend on the specific computational method and solvent model used.
This strong synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis, providing a comprehensive understanding of molecular structure and behavior.
Emerging Research Directions and Future Perspectives in the Chemistry of 1 2 Chlorophenyl Cyclopentyl Methanol
Development of Green and Sustainable Synthetic Methodologies
The synthesis of chemical compounds is increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact. mdpi.commdpi.com Future research into the synthesis of [1-(2-Chlorophenyl)cyclopentyl]methanol will likely prioritize the adoption of sustainable practices. A primary target for improvement is the replacement of conventional solvents. Traditional syntheses of similar compounds, such as the Grignard reaction to form the precursor ketone, often employ ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). google.com These solvents have several drawbacks, including high volatility, the potential for peroxide formation, and difficulties in recovery from aqueous mixtures. manufacturingchemist.com
Emerging research focuses on substituting these with greener alternatives such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov CPME, for instance, is characterized by a higher boiling point, lower peroxide formation, greater stability under acidic and basic conditions, and hydrophobicity, which facilitates easy separation from water and solvent recycling. manufacturingchemist.comnih.gov The use of such solvents can significantly reduce the environmental footprint of the synthesis. researchgate.net Further green methodologies could involve the use of ionic liquids or microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comresearchgate.net
| Property | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Diethyl Ether |
|---|---|---|---|---|
| Boiling Point (°C) | 106 | 80 | 66 | 35 |
| Water Solubility (g/100g) | 1.1 | 14 | Miscible | 6.9 |
| Peroxide Formation | Very Slow | Slow | Fast | Very Fast |
| Stability | High | Moderate | Low | Low |
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry, making enantioselective synthesis a critical area of research. mdpi-res.com For this compound, the key chiral center is the carbon atom bearing the hydroxyl group. This center is typically formed via the reduction of the corresponding precursor, (2-chlorophenyl)(cyclopentyl)methanone. nih.gov Achieving high enantioselectivity in this reduction step is a significant goal for future research.
Current research in asymmetric catalysis offers a plethora of options that could be explored. mdpi.com This includes the use of transition metal catalysts featuring chiral ligands, such as those based on ruthenium, rhodium, or iridium, which are known to be highly effective for the asymmetric hydrogenation of ketones. Another promising avenue is organocatalysis, which utilizes small, chiral organic molecules to catalyze the reaction, thereby avoiding the use of potentially toxic and expensive heavy metals. For instance, chiral N-heterocyclic carbenes and modified cinchona alkaloids have been successfully employed in various asymmetric transformations. nih.gov Biocatalysis, using enzymes such as ketoreductases, presents a particularly green and highly selective method for producing chiral alcohols. The exploration of these diverse catalytic systems could lead to highly efficient and selective routes to specific enantiomers of this compound.
| Catalyst Class | Specific Example/Type | Key Advantages |
|---|---|---|
| Transition Metal Catalysts | Ru-, Rh-, Ir-complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) | High activity and turnover numbers, well-established. |
| Organocatalysts | Chiral oxazaborolidines (Corey-Bakshi-Shibata catalyst) | Metal-free, lower toxicity, readily available. |
| Biocatalysts | Ketoreductase (KRED) enzymes | Extremely high enantioselectivity, mild reaction conditions (aqueous media, room temp). |
Design and Synthesis of Derivatives with Tunable Stereochemical and Conformational Properties
The chemical and physical properties of a molecule are intrinsically linked to its three-dimensional structure. By systematically modifying the structure of this compound, it is possible to create derivatives with finely tuned stereochemical and conformational characteristics. Future research in this area would involve the rational design and synthesis of analogues to explore the molecule's structure-property relationships.
Application as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are relatively simple, enantiomerically pure compounds that serve as starting materials for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. sigmaaldrich.combuchler-gmbh.com The structure of this compound makes it an excellent candidate for use as a chiral synthon. It possesses a defined stereocenter and multiple functional handles—the hydroxyl group for nucleophilic or electrophilic transformations, and the aromatic ring for cross-coupling reactions or electrophilic aromatic substitution.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a major technological shift in chemistry. tue.nl These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and scalability. The synthesis of this compound is well-suited for adaptation to these modern platforms.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters like temperature, pressure, and reaction time. thieme-connect.de For the synthesis of the ketone precursor, a highly exothermic Grignard reaction, a flow reactor would enable superior heat dissipation, preventing the formation of hotspots and improving safety and yield. researchgate.net Subsequent reduction to the alcohol could be performed in-line in a second reactor module, potentially containing a packed bed of a heterogeneous catalyst.
Furthermore, automated synthesis platforms, which use robotics to perform reactions, workups, and purifications, could be employed to rapidly synthesize a library of derivatives. chimia.chsynplechem.com By programming a sequence of steps, such a system could automatically perform the synthesis of this compound and its analogues with minimal manual intervention, accelerating the discovery and optimization of new chemical entities. chimia.ch
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Poor (surface area to volume ratio decreases with scale) | Excellent (high surface area to volume ratio) |
| Safety | Lower (risk of thermal runaway with exothermic reactions) | Higher (small reactor volume, superior temperature control) |
| Scalability | Difficult, requires re-optimization | Straightforward, by running the system for a longer time |
| Process Control | Limited, slow response to changes | Precise control over temperature, pressure, and residence time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
